2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate
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Overview
Description
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate typically involves the reaction of naphthalen-1-ylamine with pyridine-2-carboxylic acid derivatives under specific conditions. One common method includes the use of chloroacetyl chloride to facilitate the formation of the desired ester linkage . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylamino-2-oxoethyl pyridine-2-carboxylic acid, while reduction could produce a corresponding alcohol.
Scientific Research Applications
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-2-carboxylate
- 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-3-carboxylate
Uniqueness
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)16-9-3-4-11-19-16)20-15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAHRHOQZANPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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